molecular formula C19H23N3O4S B2484323 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2309571-99-9

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2484323
CAS No.: 2309571-99-9
M. Wt: 389.47
InChI Key: YEDIXUKPXFVICX-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, an ethoxyphenyl group, and a cyclopenta[c]pyrazole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the ethoxyphenyl group, and the construction of the cyclopenta[c]pyrazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilization in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid
  • 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide
  • 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)oxy]acetic acid

Uniqueness

Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-26-17-9-4-3-7-16(17)20-19(23)18-14-6-5-8-15(14)21-22(18)13-10-11-27(24,25)12-13/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDIXUKPXFVICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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